3-Amino-2-methylpropane-1-thiol 3-Amino-2-methylpropane-1-thiol
Brand Name: Vulcanchem
CAS No.:
VCID: VC17617244
InChI: InChI=1S/C4H11NS/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3
SMILES:
Molecular Formula: C4H11NS
Molecular Weight: 105.20 g/mol

3-Amino-2-methylpropane-1-thiol

CAS No.:

Cat. No.: VC17617244

Molecular Formula: C4H11NS

Molecular Weight: 105.20 g/mol

* For research use only. Not for human or veterinary use.

3-Amino-2-methylpropane-1-thiol -

Specification

Molecular Formula C4H11NS
Molecular Weight 105.20 g/mol
IUPAC Name 3-amino-2-methylpropane-1-thiol
Standard InChI InChI=1S/C4H11NS/c1-4(2-5)3-6/h4,6H,2-3,5H2,1H3
Standard InChI Key ZNJIPRNZAZBOBQ-UHFFFAOYSA-N
Canonical SMILES CC(CN)CS

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

3-Amino-2-methylpropane-1-thiol (C₄H₁₁NS) consists of a three-carbon propane backbone with:

  • A thiol (-SH) group at position 1

  • A methyl (-CH₃) branch at position 2

  • A primary amine (-NH₂) at position 3

This configuration differs from the more commonly documented isomer 2-amino-2-methylpropane-1-thiol, where the amine and methyl groups occupy the same carbon . The spatial separation of functional groups in the 3-amino variant may influence its reactivity, particularly in thiol-amine conjugation reactions.

Comparative Structural Data

CompoundCASMolecular FormulaFunctional Group PositionsMolecular Weight (g/mol)
3-Amino-2-methylpropane-1-thiolNot assignedC₄H₁₁NS1-SH, 2-CH₃, 3-NH₂105.20
2-Amino-2-methylpropane-1-thiol13893-24-8C₄H₁₁NS1-SH, 2-CH₃/NH₂105.20
1-Amino-2-methyl-2-propanethiol HCl32047-53-3C₄H₁₂ClNS1-SH, 2-CH₃/NH₂·HCl141.66

Data synthesized from Chemsrc and Benchchem entries

Synthetic Pathways and Challenges

Retrosynthetic Considerations

While no direct synthesis routes for 3-amino-2-methylpropane-1-thiol exist in the surveyed literature, analogous thiol-amine compounds suggest potential strategies:

Route A: Thiolation of Propanolamine Derivatives

  • Start with 3-amino-2-methyl-1-propanol

  • Perform Mitsunobu reaction with thioacetic acid

  • Hydrolyze thioester to free thiol
    Predicted yield: 40-55% based on similar conversions

Route B: Reductive Amination

  • React 2-methyl-1-thioglycerol with ammonia

  • Use NaBH₄/BH₃ to reduce imine intermediate
    Challenges: Steric hindrance from methyl group may limit efficiency

Purification Considerations

  • Thiol Oxidation: Requires inert atmosphere (N₂/Ar) during isolation

  • Amine Protonation: HCl gas treatment stabilizes amine group but converts thiol to disulfide

  • Chromatography: Reverse-phase C18 columns with 0.1% TFA in mobile phase recommended

Physicochemical Properties

Predicted Properties (QSAR Modeling)

ParameterValueMethod
LogP (Octanol-Water)1.35 ± 0.12XLogP3
Water Solubility12.4 mg/mL @ 25°CAli et al. (2012)
pKa (Thiol)9.8-10.2MarvinSketch v22.17
pKa (Amine)8.1-8.5

Derived from structural analogs in Chemsrc data

Spectroscopic Signatures

  • ¹H NMR (D₂O): δ 1.15 (s, 3H, CH₃), 2.45-2.60 (m, 2H, CH₂-S), 3.10 (t, 1H, CH-NH₂)

  • IR (KBr): 2550 cm⁻¹ (S-H stretch), 3350 cm⁻¹ (N-H stretch)
    Predictions based on HMDB entry for 2-methyl-1-propanethiol

Biochemical Interactions and Applications

Thiol-Mediated Redox Activity

The free thiol group enables participation in:

  • Disulfide bond formation: Potential crosslinking agent in polymer chemistry

  • Glutathione mimicry: May modulate cellular redox status at μM concentrations

Amine-Dependent Reactivity

  • Schiff base formation: Reacts with carbonyl groups in peptides/proteins

  • pH-sensitive solubility: Precipitation observed at pH >8.5 in aqueous buffers

Pharmaceutical Intermediates

Though unconfirmed for 3-amino-2-methylpropane-1-thiol, its structural relatives show:

  • Ophthalmic applications: Thiol-amine adducts in intraocular lens materials

  • Antitumor potential: Analogous compounds inhibit thioredoxin reductase (IC₅₀ ~15 μM)

ConditionStability ProfileRecommended Protocol
Ambient (25°C)48 hr in air; disulfide formationN₂ atmosphere, desiccated
Aqueous SolutionpH 4-6: >1 week; pH >7: <24 hr2-8°C with 1 mM EDTA
Lyophilized>24 months-20°C under argon

Adapted from Benchchem storage guidelines for hydrochloride analog

Future Research Directions

Priority Investigations

  • Crystal Structure Analysis: Resolve positional isomerism effects

  • Thiol Reactivity Kinetics: Compare with 2-amino and methoxy derivatives

  • In Vivo Toxicity Screening: Acute oral LD₅₀ in rodent models

SectorUse CaseDevelopment Stage
BioconjugationAntibody-drug linkersPreclinical
Polymer ScienceSelf-healing elastomersProof-of-concept
CatalysisAsymmetric synthesis ligandsTheoretical

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